Enclomiphene

説明

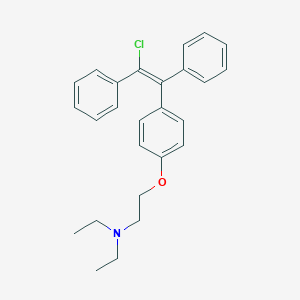

Structure

3D Structure

特性

IUPAC Name |

2-[4-[(E)-2-chloro-1,2-diphenylethenyl]phenoxy]-N,N-diethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28ClNO/c1-3-28(4-2)19-20-29-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23/h5-18H,3-4,19-20H2,1-2H3/b26-25+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKIRPKYJQBWNGO-OCEACIFDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CCOC1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/Cl)/C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201318048 | |

| Record name | Enclomiphene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.5 [ug/mL] (The mean of the results at pH 7.4), SLIGHTLY SOL IN WATER (1 IN 900), ETHANOL (1 IN 40) AND CHLOROFORM (1 IN 800); FREELY SOL IN METHANOL; PRACTICALLY INSOL IN DIETHYL ETHER /CITRATE/ | |

| Record name | SID50085975 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | CLOMIPHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3039 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

15690-57-0, 911-45-5 | |

| Record name | Enclomiphene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15690-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Enclomiphene [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015690570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Enclomiphene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06735 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Enclomiphene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Clomifene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.826 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ENCLOMIPHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6D2UI4FLS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CLOMIPHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3039 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

MP: 116.5-118 °C /CITRATE/ | |

| Record name | CLOMIPHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3039 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Enclomiphene Citrate's Mechanism of Action in Male Hypogonadism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Male hypogonadism, characterized by low serum testosterone levels, is a growing clinical concern.[1][2] It can manifest with symptoms such as decreased libido, erectile dysfunction, loss of lean muscle mass, and fatigue.[3] Hypogonadism is broadly categorized into primary (testicular failure) and secondary (hypothalamic or pituitary dysfunction) hypogonadism.[4] Secondary hypogonadism is defined by low testosterone in the presence of low or inappropriately normal gonadotropin levels (luteinizing hormone [LH] and follicle-stimulating hormone [FSH]).[5]

Traditionally, treatment has centered on exogenous testosterone replacement therapy (TRT). However, TRT suppresses the hypothalamic-pituitary-gonadal (HPG) axis, leading to testicular atrophy and impaired spermatogenesis, making it unsuitable for men who desire to preserve fertility.

Enclomiphene citrate has emerged as a promising alternative for secondary hypogonadism. It is the trans-isomer of clomiphene citrate, a selective estrogen receptor modulator (SERM). Unlike clomiphene citrate, which is a mixture of two isomers (enclomiphene and zuclomiphene), enclomiphene citrate is a single isomer with pure estrogen antagonist effects. This guide provides a detailed examination of the mechanism of action of enclomiphene citrate, supported by quantitative data, experimental protocols, and visual diagrams of the core signaling pathways.

Core Mechanism of Action: Restoring the HPG Axis

Enclomiphene citrate's primary mechanism of action is the restoration of the natural hormonal cascade of the HPG axis. It functions as a potent estrogen receptor antagonist, particularly at the level of the hypothalamus and pituitary gland.

2.1 Antagonism of Estrogen Receptors and Disinhibition of the HPG Axis

In males, testosterone is converted to estradiol by the enzyme aromatase. Estradiol then exerts negative feedback on the hypothalamus and pituitary gland, suppressing the release of gonadotropin-releasing hormone (GnRH), LH, and FSH. This feedback loop is crucial for maintaining hormonal homeostasis.

Enclomiphene citrate competes with estradiol for binding to estrogen receptors in the hypothalamus and pituitary. By blocking these receptors, it prevents estradiol from exerting its negative feedback. This "disinhibition" leads to an increase in the pulsatile secretion of GnRH from the hypothalamus.

2.2 Stimulation of Gonadotropin Release and Testosterone Production

The increased GnRH secretion stimulates the anterior pituitary gland to produce and release more LH and FSH.

-

Luteinizing Hormone (LH): LH acts on the Leydig cells in the testes, stimulating the synthesis and secretion of testosterone.

-

Follicle-Stimulating Hormone (FSH): FSH acts on the Sertoli cells in the testes, which is essential for initiating and maintaining spermatogenesis.

This mechanism effectively "restarts" the endogenous production of testosterone and supports sperm production, standing in stark contrast to exogenous testosterone, which suppresses LH and FSH. The integrity of the HPG axis is a prerequisite for the efficacy of enclomiphene citrate.

2.3 Signaling Pathway Visualization

The following diagram illustrates the signaling pathway of the HPG axis and the point of intervention for enclomiphene citrate.

Caption: Signaling pathway of enclomiphene citrate on the HPG axis.

Quantitative Data from Clinical Studies

Clinical trials have consistently shown that enclomiphene citrate effectively increases gonadotropin and testosterone levels while maintaining or improving semen parameters.

3.1 Hormonal Parameters

The tables below summarize the mean changes in key hormonal parameters from baseline after treatment with enclomiphene citrate, often in comparison to other treatments.

Table 1: Mean Change in Hormonal Parameters (Enclomiphene Citrate vs. Placebo and Testosterone Gel)

| Parameter | Enclomiphene Citrate (12.5 mg) | Enclomiphene Citrate (25 mg) | Topical Testosterone | Placebo | Study Duration |

| Total Testosterone (ng/dL) | Significant Increase | Significant Increase | Significant Increase | Decrease | 3 months |

| LH (mIU/mL) | +5.1 | +7.4 | -4.4 | Little Change | 3 months |

| FSH (mIU/mL) | +4.8 | +6.9 | -2.4 | Little Change | 3 months |

Data from a randomized phase IIB study in men with secondary hypogonadism.

Table 2: Hormonal Levels After 16 Weeks of Treatment

| Parameter | Enclomiphene Citrate (12.5 mg) | Enclomiphene Citrate (25 mg) | Testosterone Gel (1.62%) |

| Total Testosterone (ng/dL) | Increased to normal range | Increased to normal range | Increased to normal range |

| LH (IU/L) | Increased | Increased | Decreased |

| FSH (IU/L) | Increased | Increased | Decreased |

Data from parallel Phase III studies (ZA-304 and ZA-305) in overweight men with secondary hypogonadism.

Table 3: Comparison of Enclomiphene Citrate and Clomiphene Citrate

| Parameter | Enclomiphene Citrate | Clomiphene Citrate | p-value |

| Change in Total Testosterone (ng/dL) | +166 (median) | +98 (median) | 0.20 |

| Change in Estradiol (pg/mL) | -5.92 | +17.50 | 0.001 |

| FSH | Statistically significant increase | No significant increase | N/A |

| LH | Statistically significant increase | No significant increase | N/A |

Data from a retrospective study of 66 men who switched from clomiphene to enclomiphene citrate.

3.2 Semen Parameters

A key advantage of enclomiphene citrate is its ability to preserve or enhance fertility, unlike TRT.

Table 4: Effects on Semen Parameters

| Parameter | Enclomiphene Citrate (12.5 mg & 25 mg) | Topical Testosterone | Placebo | Study Duration |

| Sperm Concentration (million/mL) | Maintained in normal range | Marked Reduction | No significant change | 16 weeks |

| Total Motile Sperm Count (TMSC) | Significant Increase (EC only) | N/A | No significant change | ≥ 3 months |

Data compiled from multiple studies. In one study, after 3 months, sperm concentration was significantly lower in the topical testosterone group compared to both enclomiphene citrate groups. Another study showed that enclomiphene citrate elevated sperm counts in all men tested at 3 and 6 months, with concentrations ranging from 75 to 334 million/mL, while the testosterone gel was largely ineffective at raising sperm counts.

Experimental Protocols

The efficacy of enclomiphene citrate has been evaluated in several randomized, controlled clinical trials.

4.1 Representative Clinical Trial Design

-

Objective: To determine the effects of daily oral doses of enclomiphene citrate compared to topical testosterone gel and/or placebo on serum total testosterone, LH, FSH, and sperm counts in men with secondary hypogonadism.

-

Patient Population: Overweight men, typically aged 18-60 years, with secondary hypogonadism, confirmed by two separate early morning serum total testosterone levels ≤300 ng/dL and low or normal LH levels (<9.4 IU/L).

-

Interventions:

-

Enclomiphene citrate (e.g., 12.5 mg or 25 mg daily).

-

Testosterone gel (e.g., AndroGel® 1.62%).

-

Placebo.

-

Studies were often designed as randomized, double-blind, double-dummy, placebo-controlled, multicenter trials.

-

-

Methodologies:

-

Hormone Analysis: Serum samples are collected at baseline and at various intervals throughout the study (e.g., 2, 6, 16 weeks) to determine levels of total testosterone, LH, FSH, and other relevant hormones. Pharmacodynamic and pharmacokinetic studies involve more frequent sampling over 24-hour periods to assess hormone profiles and drug concentrations.

-

Semen Analysis: Semen samples are provided at the beginning and end of the study. Parameters such as sperm concentration, motility, and total motile sperm count (TMSC) are analyzed, typically following World Health Organization (WHO) guidelines.

-

-

Primary Endpoints: The primary endpoint is often the change in morning total testosterone level from baseline to the end of the treatment period. Secondary endpoints include changes in LH, FSH, and semen parameters.

4.2 Experimental Workflow Visualization

Caption: A typical experimental workflow for a clinical trial of enclomiphene citrate.

4.3 Dynamic Testing of the HPG Axis

While not always employed in the cited enclomiphene trials, dynamic tests are crucial for assessing the integrity of the HPG axis in reproductive disorders.

-

GnRH Stimulation Test: This test assesses the pituitary's ability to secrete gonadotropins. A baseline blood sample for LH and FSH is taken, after which a bolus of GnRH (or a GnRH analogue like Triptorelin) is administered intravenously or subcutaneously. Subsequent blood samples are drawn at specific time points (e.g., 30, 60, 180 minutes) to measure the peak LH and FSH response. A normal response confirms pituitary integrity, which is necessary for enclomiphene to be effective.

Conclusion

Enclomiphene citrate presents a significant therapeutic advance for men with secondary hypogonadism, particularly those who wish to preserve fertility. Its mechanism of action, which involves antagonizing estrogen receptors at the hypothalamus and pituitary, restores the endogenous production of testosterone by increasing LH and FSH secretion. This approach normalizes serum testosterone levels while simultaneously supporting and maintaining spermatogenesis.

Quantitative data from numerous clinical trials robustly support its efficacy in improving hormonal profiles and preserving semen parameters, a clear advantage over the suppressive effects of exogenous testosterone therapy. Furthermore, studies suggest enclomiphene may have a more favorable side-effect profile compared to clomiphene citrate, with a lower incidence of adverse effects and less impact on estradiol levels. While enclomiphene citrate is effective in ameliorating testosterone deficiency with few apparent adverse effects, further research into long-term safety and symptomatic improvement is warranted.

References

- 1. Enclomiphene citrate for the treatment of secondary male hypogonadism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]

- 3. Enclomiphene Citrate for the Treatment of Secondary Male Hypogonadism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enclomiphene for Hypogonadism: A Clinical Alternative to Testosterone [fagronacademy.us]

- 5. Testosterone restoration using enclomiphene citrate in men with secondary hypogonadism: a pharmacodynamic and pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

Enclomiphene's Effect on the Hypothalamic-Pituitary-Gonadal Axis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enclomiphene citrate, the (E)-stereoisomer of clomiphene citrate, is a selective estrogen receptor modulator (SERM) that has demonstrated significant effects on the hypothalamic-pituitary-gonadal (HPG) axis. By acting as an estrogen receptor antagonist at the level of the hypothalamus and pituitary gland, enclomiphene effectively blocks the negative feedback mechanism of estrogen. This disruption leads to an increase in the pulsatile secretion of gonadotropin-releasing hormone (GnRH), which in turn stimulates the anterior pituitary to release higher levels of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). The elevated gonadotropins then act on the testes to stimulate increased endogenous testosterone production and spermatogenesis. This guide provides an in-depth technical overview of the mechanism of action of enclomiphene, supported by quantitative data from clinical trials and detailed experimental protocols.

Introduction

Secondary hypogonadism is a clinical condition characterized by low serum testosterone levels due to a disruption in the hypothalamic-pituitary-gonadal (HPG) axis.[1] Unlike primary hypogonadism, where the defect lies within the testes, secondary hypogonadism involves insufficient gonadotropin signaling from the pituitary gland.[2] Traditional testosterone replacement therapy (TRT) effectively restores serum testosterone levels but does so by introducing an exogenous source, which suppresses the HPG axis and can lead to testicular atrophy and impaired spermatogenesis.[3][4]

Enclomiphene citrate presents an alternative therapeutic strategy by stimulating the body's own testosterone production.[5] As a SERM, it selectively antagonizes estrogen receptors in the hypothalamus, thereby interrupting the negative feedback loop that estrogen exerts on gonadotropin secretion. This leads to a restoration of the natural hormonal cascade, resulting in increased production of LH, FSH, and consequently, testosterone. This mechanism of action makes enclomiphene a particularly attractive option for men with secondary hypogonadism who wish to preserve fertility.

Mechanism of Action: Signaling Pathway

Enclomiphene's primary effect on the HPG axis is the antagonism of estrogen receptors in the hypothalamus. This action prevents endogenous estradiol from binding to these receptors, which the hypothalamus interprets as a low estrogen state. In response, the hypothalamus increases the pulsatile release of GnRH into the hypophyseal portal system. GnRH then travels to the anterior pituitary gland, where it stimulates the gonadotroph cells to synthesize and secrete LH and FSH.

LH acts on the Leydig cells in the testes to stimulate the synthesis of testosterone. FSH, in conjunction with intratesticular testosterone, acts on the Sertoli cells to support spermatogenesis. The resulting increase in serum testosterone provides negative feedback to both the hypothalamus and the pituitary, but the presence of enclomiphene at the hypothalamic estrogen receptors mitigates this feedback loop, allowing for sustained gonadotropin release.

Quantitative Data from Clinical Trials

Multiple clinical trials have evaluated the efficacy of enclomiphene citrate in men with secondary hypogonadism. The following tables summarize the key quantitative findings from these studies, demonstrating the dose-dependent effects of enclomiphene on hormone levels and its comparison with testosterone replacement therapy.

Table 1: Hormonal Responses to Enclomiphene Citrate vs. Placebo and Testosterone Gel

| Treatment Group | N | Baseline Total T (ng/dL) | Change in Total T (ng/dL) | Baseline LH (IU/L) | Change in LH (IU/L) | Baseline FSH (IU/L) | Change in FSH (IU/L) |

| Enclomiphene 12.5 mg | 374 (pooled) | 67-303 | +273.76 | Low to Normal | +4.66 | Low to Normal | +4.59 |

| Enclomiphene 25 mg | 44 | <350 | +334 (mean 604) | <12 | Increased | <12 | Increased |

| Testosterone Gel | 133 (pooled) | 67-303 | No significant difference from SERM | Low to Normal | Decreased | Low to Normal | Decreased |

| Placebo | 205 (pooled) | 67-303 | - | Low to Normal | - | Low to Normal | - |

Data compiled from a systematic review and meta-analysis of randomized controlled trials.

Table 2: Comparison of Hormonal Profiles After 6 Weeks of Treatment

| Parameter | Enclomiphene (12.5 mg) | Enclomiphene (25 mg) | Testosterone Gel |

| Total Testosterone (ng/dL) | 525 ± 256 | 604 ± 160 | 545 ± 268 |

| LH (IU/L) | Increased | Increased | Suppressed |

| FSH (IU/L) | Increased | Increased | Suppressed |

| DHT (ng/dL) | 20.4 ± 9.1 | 23.2 ± 20.2 | 51.6 ± 37.7 |

Data from a phase II clinical trial comparing enclomiphene citrate to topical testosterone.

Experimental Protocols

The following section details the methodologies employed in key clinical trials investigating the effects of enclomiphene citrate.

Study Design: Phase II, Randomized, Single-Blind, Two-Center Study (Wiehle et al., 2013)

-

Objective: To determine the pharmacodynamic and pharmacokinetic profiles of enclomiphene citrate in men with secondary hypogonadism compared to transdermal testosterone.

-

Patient Population: 48 men with secondary hypogonadism (serum total testosterone <350 ng/dL and LH <12 IU/L on two separate occasions).

-

Intervention: Participants were randomized to receive one of three daily oral doses of enclomiphene citrate (6.25 mg, 12.5 mg, or 25 mg) or a standard dose of transdermal testosterone (AndroGel®) for six weeks.

-

Hormone Analysis: Blood samples for total testosterone and LH were collected hourly for 24 hours at baseline (Day 1) and after six weeks of treatment (Day 42). Serum levels of other hormones and lipids were also assessed.

-

Pharmacokinetics: A subpopulation underwent pharmacokinetic analysis to determine the absorption, distribution, metabolism, and excretion of enclomiphene.

Study Design: Randomized Phase II Clinical Trial (ZA-203)

-

Objective: To compare the effects of oral enclomiphene citrate and 1% topical testosterone gel on hormone levels and semen parameters in men with secondary hypogonadism.

-

Patient Population: Men with secondary hypogonadism.

-

Intervention: Oral administration of enclomiphene citrate or 1% topical testosterone gel.

-

Main Outcome Measures: Luteinizing hormone, FSH, total testosterone, and semen analysis.

-

Results: Enclomiphene citrate increased morning serum testosterone, estradiol, LH, and FSH levels, while conserving sperm counts. In contrast, the topical testosterone gel increased testosterone levels but suppressed LH and FSH.

Conclusion

Enclomiphene citrate effectively increases serum testosterone levels in men with secondary hypogonadism by stimulating the endogenous HPG axis. Its mechanism as an estrogen receptor antagonist in the hypothalamus leads to increased gonadotropin secretion, which in turn enhances testicular testosterone production and supports spermatogenesis. Clinical trial data consistently demonstrate that enclomiphene can restore testosterone to the normal range while maintaining or increasing LH and FSH levels, a key differentiator from exogenous testosterone therapy. This makes enclomiphene a promising therapeutic option for hypogonadal men, particularly when fertility preservation is a priority. Further long-term studies are warranted to continue to evaluate its safety and efficacy.

References

- 1. [PDF] Clomiphene or enclomiphene citrate for the treatment of male hypogonadism: a systematic review and meta-analysis of randomized controlled trials | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Enclomiphene citrate stimulates testosterone production while preventing oligospermia: a randomized phase II clinical trial comparing topical testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. hims.com [hims.com]

- 5. Testosterone restoration using enclomiphene citrate in men with secondary hypogonadism: a pharmacodynamic and pharmacokinetic study – ScienceOpen [scienceopen.com]

A Preclinical Overview of Enclomiphene: Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enclomiphene, the (E)-stereoisomer of clomiphene, is a non-steroidal selective estrogen receptor modulator (SERM) that has garnered significant interest for its potential in treating secondary hypogonadism in men.[1] Unlike exogenous testosterone therapies, enclomiphene stimulates the body's own production of testosterone.[1] This document provides an in-depth technical guide to the preclinical pharmacokinetics and pharmacodynamics of enclomiphene, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways to support further research and development.

Enclomiphene acts as an estrogen receptor antagonist, primarily at the hypothalamus and pituitary gland.[2] This antagonism disrupts the negative feedback loop of estrogen on the hypothalamic-pituitary-gonadal (HPG) axis, leading to increased secretion of gonadotropin-releasing hormone (GnRH).[2] Subsequently, the pituitary gland releases higher levels of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[3] In males, elevated LH stimulates the Leydig cells in the testes to produce more testosterone, while FSH supports spermatogenesis.

Pharmacodynamics in Preclinical Models

Preclinical studies, primarily in baboons and rats, have demonstrated the efficacy of enclomiphene in modulating the HPG axis and increasing testosterone levels.

Quantitative Data from Preclinical Studies

The following tables summarize the hormonal changes observed in male animal models following the administration of enclomiphene citrate. It is important to note that some studies utilized clomiphene citrate, a mixture of enclomiphene and zuclomiphene, which may influence the results.

Table 1: Effects of Enclomiphene Citrate on Serum Testosterone Levels in Male Animal Models

| Animal Model | Dosage | Duration | Baseline Testosterone (ng/dL) | Post-treatment Testosterone (ng/dL) | Fold Increase | Reference |

| Baboon | 1.5 mg/kg/day (oral) | 12 days | 170 | 1144 | ~6.7 | |

| Rat | 10 mg/kg (oral) | Not Specified | Not Specified | Significantly Increased | Not Specified |

Table 2: Effects of Enclomiphene Citrate on Serum Luteinizing Hormone (LH) Levels in Male Animal Models

| Animal Model | Dosage | Duration | Baseline LH | Post-treatment LH | Change | Reference |

| Baboon | 1.5 mg/kg/day (oral) | 12 days | Not Specified | Not Statistically Significant Increase | - | |

| Rat (Clomiphene Citrate) | 0.05 - 5.0 mg/kg/day | 7-14 days | Not Specified | Decreased | - |

Table 3: Effects of Enclomiphene Citrate on Serum Follicle-Stimulating Hormone (FSH) Levels in Male Animal Models

| Animal Model | Dosage | Duration | Baseline FSH | Post-treatment FSH | Change | Reference |

| Baboon | 1.5 mg/kg/day (oral) | 12 days | Not Specified | Not Statistically Significant Increase | - | |

| Rat (Clomiphene Citrate) | 0.05 - 5.0 mg/kg/day | 7-14 days | Not Specified | Decreased | - |

Signaling Pathway and Experimental Workflow

The mechanism of action of enclomiphene and a typical experimental workflow for its preclinical evaluation are illustrated in the following diagrams.

Pharmacokinetics in Preclinical Models

Detailed preclinical pharmacokinetic data for enclomiphene, such as Cmax, Tmax, and oral bioavailability in animal models, are not extensively available in publicly accessible literature. The majority of pharmacokinetic studies have been conducted in humans.

Absorption, Distribution, Metabolism, and Excretion (ADME) Profile

-

Absorption: Based on early studies with radiolabeled clomiphene, the drug is readily absorbed orally.

-

Distribution: Information on the specific tissue distribution of enclomiphene in preclinical models is limited.

-

Metabolism: In vitro studies using rabbit liver microsomes have shown that enclomiphene is metabolized to desethylenclomiphene and 4-hydroxyclomiphene. Human studies suggest that the metabolism of enclomiphene is primarily mediated by the cytochrome P450 enzyme CYP2D6.

-

Excretion: Studies with radiolabeled clomiphene indicate that it is principally excreted in the feces.

Experimental Protocols

Rodent Model of Hypogonadism

-

Induction of Hypogonadism:

-

Surgical Model (Orchiectomy): Adult male rats (e.g., Sprague-Dawley, 250-300g) are anesthetized, and a midline scrotal incision is made. The testes are exteriorized, the spermatic cords are ligated, and the testes are removed. A recovery period of at least one week is allowed for testosterone levels to reach a nadir before treatment initiation.

-

-

Drug Administration:

-

Vehicle: Enclomiphene citrate can be suspended in a vehicle such as corn oil or a solution of 0.25% polysorbate 80 and 0.5% methylcellulose in purified water.

-

Dosing: While data for pure enclomiphene in rats is limited, studies with clomiphene citrate have used oral gavage doses ranging from 0.05 to 5.0 mg/kg/day. A dose-ranging study is recommended to determine the optimal dose for a specific experimental paradigm.

-

Route of Administration: Oral gavage is a common route.

-

-

Hormone Analysis:

-

Sample Collection: Blood samples are collected at baseline, after hypogonadism induction, and at the end of the study.

-

Serum Preparation: Blood is allowed to clot at room temperature and then centrifuged to separate the serum, which is stored at -80°C until analysis.

-

ELISA for Testosterone, LH, and FSH: Commercially available, species-specific ELISA kits are used for the quantitative measurement of serum hormone levels. The general principle involves a competitive immunoassay where the hormone in the sample competes with a labeled hormone for binding to a limited number of antibody sites. The concentration is then determined by comparison to a standard curve.

-

Baboon Study

-

Animals: Adult male baboons are used.

-

Drug Administration:

-

Dosing: Enclomiphene citrate is administered orally at a dose of 1.5 mg/kg/day.

-

Duration: The treatment duration is typically 12 days.

-

-

Hormone Analysis:

-

Sample Collection: Serum samples are collected at baseline (day 0), during treatment (e.g., day 12), and post-treatment.

-

Immunoassay: Serum levels of testosterone, LH, and FSH are measured using specific immunoassays, such as radioimmunoassay (RIA), which has been developed for baboon gonadotropins.

-

Conclusion

Preclinical studies in rodent and primate models have established the pharmacodynamic profile of enclomiphene as a potent stimulator of endogenous testosterone production through its action on the HPG axis. The methodologies for evaluating these effects are well-defined. However, a significant gap exists in the publicly available literature regarding detailed preclinical pharmacokinetic data. Further studies to elucidate the ADME properties of enclomiphene in various animal models would be invaluable for a more comprehensive understanding of its preclinical profile and for guiding future clinical development.

References

Beyond the Estrogen Receptor: An In-depth Technical Guide to the Molecular Targets of Enclomiphene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enclomiphene, the trans-isomer of clomiphene citrate, is primarily recognized for its role as a selective estrogen receptor modulator (SERM). Its well-documented mechanism of action involves the antagonism of estrogen receptors (ER) at the hypothalamus and pituitary gland, leading to an increase in gonadotropin-releasing hormone (GnRH), luteinizing hormone (LH), and follicle-stimulating hormone (FSH) secretion. This ultimately stimulates endogenous testosterone production, forming the basis of its application in the treatment of secondary hypogonadism.[1][2][3] However, a growing body of evidence suggests that the pharmacological profile of enclomiphene extends beyond the classical nuclear estrogen receptor, encompassing a range of off-target interactions that may contribute to both its therapeutic effects and potential side effects.

This technical guide provides a comprehensive overview of the known and putative molecular targets of enclomiphene beyond the estrogen receptor. It is designed to furnish researchers, scientists, and drug development professionals with detailed information on these alternative interactions, including available quantitative data, experimental methodologies for their investigation, and the potential signaling pathways involved.

Microsomal Antiestrogen Binding Site (AEBS): A Key Off-Target

One of the most significant non-estrogen receptor targets of enclomiphene is the microsomal antiestrogen binding site (AEBS).[4][5] This high-affinity binding site, predominantly located in the endoplasmic reticulum, is distinct from the classical nuclear estrogen receptors.

Molecular Identity of AEBS

Research has identified the AEBS as a hetero-oligomeric protein complex composed of two key enzymes in the cholesterol biosynthesis pathway:

-

3β-hydroxysterol-Δ8,Δ7-isomerase (D8D7I) , also known as emopamil-binding protein (EBP).

-

3β-hydroxysterol-Δ7-reductase (DHCR7) .

These enzymes catalyze the final steps of cholesterol synthesis. The binding of ligands like enclomiphene to AEBS can inhibit the activity of these enzymes.

Enclomiphene Interaction with AEBS

Studies have demonstrated that enclomiphene binds to AEBS. At higher concentrations, where the effects of enclomiphene are not reversible by estradiol, its antitumor activity in MCF-7 human mammary carcinoma cells shows a correlation with its affinity for AEBS, suggesting a mechanism of action independent of the estrogen receptor.

The functional consequence of enclomiphene's interaction with AEBS is the inhibition of cholesterol biosynthesis. This is supported by the clinical observation that prolonged therapy with clomiphene citrate, which contains enclomiphene, can lead to an increase in serum levels of desmosterol, a precursor to cholesterol. This indicates a direct interference with the cholesterol synthesis pathway, consistent with the inhibition of DHCR7.

Quantitative Data

| Target | Ligand | Assay Type | Relative Binding Affinity (RBA) | Reference |

| Microsomal Antiestrogen Binding Site (AEBS) | Enclomiphene | Competitive Radioligand Binding Assay | 140% (relative to Tamoxifen = 100%) | |

| Nuclear Estrogen Receptor (RE) | Enclomiphene | Competitive Radioligand Binding Assay | 2% (relative to Estradiol = 100%) |

Table 1: Relative Binding Affinity of Enclomiphene for AEBS and the Estrogen Receptor.

Experimental Protocols

Microsomal Fraction Preparation and AEBS Binding Assay:

A general protocol for preparing microsomal fractions and performing a competitive binding assay for AEBS is as follows:

-

Tissue Homogenization: Homogenize tissue samples (e.g., liver or tumor cells) in a buffered sucrose solution.

-

Differential Centrifugation: Perform a series of centrifugations at increasing speeds to isolate the microsomal fraction. The final high-speed centrifugation (e.g., 100,000 x g) pellets the microsomes.

-

Microsome Resuspension: Resuspend the microsomal pellet in a suitable buffer.

-

Competitive Binding Assay:

-

Incubate a constant concentration of a radiolabeled AEBS ligand (e.g., [3H]tamoxifen) with the microsomal preparation.

-

Add increasing concentrations of the unlabeled competitor ligand (enclomiphene).

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantify the radioactivity on the filters using liquid scintillation counting.

-

Determine the IC50 (concentration of competitor that inhibits 50% of specific binding) and subsequently calculate the Ki (inhibition constant).

-

For a detailed protocol on microsomal stability assays, which involve similar initial preparation steps, refer to Thermo Fisher Scientific's guidelines.

Signaling Pathways

The interaction of enclomiphene with AEBS directly impacts the cholesterol biosynthesis pathway. By inhibiting D8D7I and DHCR7, enclomiphene can lead to the accumulation of cholesterol precursors, such as desmosterol. This disruption of cholesterol metabolism can have downstream effects on cell membrane composition, lipid raft formation, and the function of membrane-associated proteins, potentially contributing to the observed anti-proliferative effects in cancer cells.

Caption: Enclomiphene's interaction with the AEBS complex.

Dopamine Receptor Antagonism

Another potential set of non-ER targets for enclomiphene are dopamine receptors. A study investigating the interaction of non-steroidal antiestrogens with various neurotransmitter receptors found that enclomiphene acts as a competitive inhibitor of dopamine receptor binding.

Quantitative Data

The study reported the inhibitory constants (Ki) for a group of triphenylethylene-type antiestrogens, including enclomiphene, against [3H]spiroperidol binding to striatal membranes, which is indicative of dopamine D2 receptor antagonism.

| Target | Ligand | Ki (µM) | Reference |

| Dopamine Receptors (Striatal Membranes) | Enclomiphene | 4-12 |

Table 2: Inhibitory Constant of Enclomiphene for Dopamine Receptor Binding.

It is important to note that the affinity of enclomiphene for dopamine receptors is in the micromolar range, which is significantly lower than its affinity for the estrogen receptor (in the nanomolar range). This suggests that these interactions may only be relevant at higher concentrations of the drug. The pharmacological relevance of this finding is suggested to be related to potential adverse effects such as nausea and vomiting.

Experimental Protocols

Dopamine Receptor Binding Assay:

The experimental protocol to determine the Ki of enclomiphene for dopamine receptors typically involves:

-

Membrane Preparation: Isolation of synaptic membranes from a brain region rich in dopamine receptors, such as the striatum.

-

Radioligand Binding Assay:

-

Incubation of the membrane preparation with a specific radiolabeled dopamine receptor antagonist (e.g., [3H]spiroperidol).

-

Inclusion of increasing concentrations of unlabeled enclomiphene to compete for binding.

-

Separation of bound and free radioligand via filtration.

-

Quantification of radioactivity.

-

Calculation of IC50 and Ki values.

-

Signaling Pathways

By acting as an antagonist at dopamine receptors, enclomiphene could potentially interfere with dopamine-mediated signaling cascades. This could involve modulation of adenylyl cyclase activity, cyclic AMP (cAMP) levels, and downstream effectors such as protein kinase A (PKA).

Caption: Enclomiphene as an antagonist of dopamine receptors.

Putative Interactions with Other Signaling Pathways

While direct, high-affinity molecular targets of enclomiphene beyond the estrogen receptor and AEBS are not yet extensively characterized, the broader class of SERMs has been implicated in the modulation of other signaling pathways, potentially in an ER-independent manner. These represent areas for further investigation for enclomiphene.

G-Protein Coupled Estrogen Receptor (GPER)

GPER, also known as GPR30, is a membrane-associated estrogen receptor that mediates rapid, non-genomic estrogen signaling. Several SERMs have been shown to interact with GPER. However, to date, there is a lack of specific studies and quantitative data on the binding affinity and functional activity of enclomiphene at GPER.

Experimental Protocol for GPER Binding Assay:

A competitive binding assay for GPER can be performed using membrane preparations from cells overexpressing GPER and a radiolabeled or fluorescently-labeled GPER ligand.

MAPK and PI3K/Akt Signaling Pathways

Some studies have suggested that SERMs can influence the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt signaling pathways independently of the classical estrogen receptor. These pathways are crucial for cell proliferation, survival, and differentiation. While one study showed that clomiphene citrate induces Erk1/2 phosphorylation in both hormone-dependent and -independent breast cancer cells, the specific contribution of enclomiphene and the ER-independence of this effect require further elucidation.

Experimental Protocols for Assessing Pathway Activation:

-

Western Blotting: This is a standard technique to assess the phosphorylation status of key proteins in the MAPK (e.g., p-ERK) and PI3K/Akt (e.g., p-Akt) pathways in response to enclomiphene treatment in ER-negative cell lines or in the presence of an ER antagonist.

-

Kinase Activity Assays: In vitro kinase assays can be used to determine if enclomiphene directly affects the activity of specific kinases in these pathways.

Caption: Putative interactions of enclomiphene with other signaling pathways.

Conclusion and Future Directions

While the primary mechanism of enclomiphene's action is through the antagonism of the estrogen receptor, this technical guide highlights the existing evidence for its interaction with other molecular targets. The binding of enclomiphene to the microsomal antiestrogen binding site (AEBS), a complex of enzymes in the cholesterol biosynthesis pathway, is a significant off-target interaction with potential implications for cell proliferation and metabolism. Furthermore, the demonstrated antagonism of dopamine receptors, albeit at lower affinity, warrants consideration, particularly in the context of potential side effects.

The potential for enclomiphene to modulate other signaling pathways, such as those mediated by GPER, MAPK, and PI3K/Akt, in an ER-independent manner, remains an area ripe for further investigation. Future research should focus on:

-

Determining the precise binding affinities (Kd or Ki) of enclomiphene for the individual components of the AEBS.

-

Conducting comprehensive screening of enclomiphene against a broad panel of receptors and enzymes to identify other potential off-targets.

-

Elucidating the direct effects of enclomiphene on GPER-mediated signaling and the MAPK and PI3K/Akt pathways in ER-negative cellular models.

A deeper understanding of the full spectrum of enclomiphene's molecular interactions will be invaluable for optimizing its therapeutic use, predicting potential adverse effects, and exploring new therapeutic applications. This knowledge will empower drug development professionals to design more selective and effective therapies and will provide researchers with a more complete picture of the complex pharmacology of this important selective estrogen receptor modulator.

References

- 1. Enclomifene - Wikipedia [en.wikipedia.org]

- 2. conciergemdla.com [conciergemdla.com]

- 3. droracle.ai [droracle.ai]

- 4. Antitumor activity of clomiphene analogs in vitro: relationship to affinity for the estrogen receptor and another high affinity antiestrogen-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of estrogen and antiestrogen binding to the cytosol and microsomes of breast tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

Enclomiphene's Role in Steroidogenesis and Testosterone Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enclomiphene citrate, the trans-isomer of clomiphene citrate, is a selective estrogen receptor modulator (SERM) that has demonstrated significant efficacy in the treatment of secondary hypogonadism in men. Unlike exogenous testosterone replacement therapy (TRT), which suppresses the hypothalamic-pituitary-gonadal (HPG) axis, enclomiphene stimulates the endogenous production of testosterone. It acts as an estrogen receptor antagonist at the level of the hypothalamus and pituitary gland, thereby mitigating the negative feedback inhibition of estrogen on gonadotropin-releasing hormone (GnRH) and subsequent gonadotropin secretion. This guide provides a comprehensive overview of enclomiphene's mechanism of action, details its role in the steroidogenesis and testosterone synthesis pathways, presents quantitative data from clinical studies, outlines relevant experimental protocols, and visualizes the core signaling pathways.

Introduction

Secondary hypogonadism is a clinical condition characterized by low serum testosterone levels due to dysfunction at the hypothalamic or pituitary level.[1][2] Traditional treatment has centered on TRT, which, while effective at raising serum testosterone, leads to the suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), resulting in testicular atrophy and impaired spermatogenesis.[1][3][4] Enclomiphene citrate has emerged as a promising alternative that restores physiological testosterone production without compromising fertility. It is the purified trans-isomer of clomiphene, devoid of the cis-isomer (zuclomiphene) which exhibits estrogenic properties.

Mechanism of Action: The Hypothalamic-Pituitary-Gonadal (HPG) Axis

Enclomiphene's therapeutic effect is centered on its modulation of the HPG axis, the primary hormonal feedback loop governing testosterone production and spermatogenesis.

2.1. The HPG Axis Negative Feedback Loop In males, the hypothalamus secretes GnRH, which stimulates the anterior pituitary gland to release LH and FSH. LH acts on the Leydig cells within the testes to promote the synthesis of testosterone. FSH is crucial for supporting spermatogenesis in the Sertoli cells. Testosterone, and its aromatized metabolite estradiol, exert negative feedback on both the hypothalamus and the pituitary, inhibiting the release of GnRH, LH, and FSH to maintain hormonal homeostasis.

2.2. Enclomiphene's Interruption of Negative Feedback Enclomiphene functions as a competitive antagonist of estrogen receptors in the hypothalamus and pituitary gland. By blocking these receptors, it prevents estradiol from exerting its negative feedback. The hypothalamus and pituitary perceive a state of low estrogen, which leads to an increased release of GnRH and a subsequent surge in LH and FSH production from the pituitary. The elevated LH levels then stimulate the testicular Leydig cells to increase the synthesis and secretion of testosterone, effectively restoring the body's natural production of the hormone.

Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow for studying enclomiphene.

Quantitative Data Summary

Multiple clinical trials have quantified the effects of enclomiphene on key hormonal and reproductive parameters. The data consistently show a significant increase in gonadotropins and testosterone, contrasting with the suppressive effects of exogenous testosterone.

Table 1: Hormonal Changes with Enclomiphene vs. Topical Testosterone and Placebo

| Parameter | Enclomiphene (12.5 mg) | Enclomiphene (25 mg) | Topical Testosterone | Placebo |

|---|---|---|---|---|

| Change in Total Testosterone (ng/dL) | Significant Increase | Significant Increase | Significant Increase | Little to No Change |

| Change in LH (mIU/mL) | +5.1 | +7.4 | -4.4 | Little to No Change |

| Change in FSH (mIU/mL) | +4.8 | +6.9 | -2.4 | Little to No Change |

Source: Data compiled from a randomized phase IIB study.

Table 2: Comparison of Hormonal Changes between Enclomiphene and Clomiphene

| Parameter | Enclomiphene | Clomiphene | P-value |

|---|---|---|---|

| Median Change in Testosterone (ng/dL) | +166 | +98 | 0.20 |

| Median Change in Estradiol (pg/mL) | -5.92 | +17.50 | 0.001 |

Source: Retrospective study comparing patients switched from clomiphene to enclomiphene.

Table 3: Effects on Spermatogenesis

| Treatment Group | Effect on Sperm Concentration |

|---|---|

| Enclomiphene (12.5 mg & 25 mg) | Maintained in the normal range. |

| Topical Testosterone | Marked reduction in spermatogenesis. |

Source: Phase III studies in men with secondary hypogonadism.

Experimental Protocols

Detailed methodologies are critical for the evaluation of enclomiphene's efficacy and safety. Below are representative protocols for both clinical and preclinical studies.

5.1. Clinical Trial Protocol (Phase III Example)

-

Objective: To determine the efficacy of daily oral enclomiphene citrate compared to topical testosterone gel on serum testosterone and sperm counts in men with secondary hypogonadism.

-

Study Design: Randomized, double-blind, double-dummy, placebo-controlled, multicenter trial.

-

Participant Population: Overweight men aged 18-60 years with secondary hypogonadism, defined by two separate early morning serum total testosterone levels ≤300 ng/dL and low or normal LH levels (<9.4 IU/L).

-

Intervention Arms:

-

Enclomiphene Citrate (12.5 mg/day) + Placebo Gel

-

Enclomiphene Citrate (25 mg/day) + Placebo Gel

-

Placebo Capsule + Topical Testosterone Gel (e.g., AndroGel® 1.62%)

-

Placebo Capsule + Placebo Gel

-

-

Treatment Duration: 16 weeks.

-

Primary Endpoints:

-

Change from baseline in morning total testosterone levels.

-

Maintenance of sperm concentration in the normal range (≥20 million/mL).

-

-

Secondary Endpoints: Changes from baseline in LH, FSH, and other hormonal markers.

-

Methodology:

-

Hormone Analysis: Blood samples are collected at baseline and specified intervals (e.g., weeks 4, 8, 12, 16). Serum is separated and analyzed for total testosterone, LH, and FSH using validated immunoassays.

-

Semen Analysis: Semen samples are collected at baseline and at the end of the treatment period. Analysis is performed according to World Health Organization (WHO) guidelines for sperm concentration, motility, and morphology.

-

5.2. Preclinical Animal Model Protocol

-

Objective: To evaluate the effect of enclomiphene citrate on hormonal parameters and testicular histology in a rodent model of pharmacologically-induced hypogonadism.

-

Animal Model: Adult male Sprague-Dawley rats.

-

Induction of Hypogonadism: Administer a GnRH antagonist (e.g., degarelix) via subcutaneous injection to suppress the HPG axis. A control group receives a vehicle injection.

-

Treatment Groups (n=8-10 per group):

-

Control (Vehicle for GnRH antagonist + Vehicle for Enclomiphene)

-

Hypogonadal (GnRH antagonist + Vehicle for Enclomiphene)

-

Enclomiphene Low Dose (GnRH antagonist + Enclomiphene)

-

Enclomiphene High Dose (GnRH antagonist + Enclomiphene)

-

-

Administration: Administer enclomiphene citrate daily via oral gavage for a period of 4-8 weeks.

-

Endpoint Analysis:

-

Testicular Histology: Euthanize animals and dissect the testes. Fix one testis in Bouin's solution, process for paraffin embedding, section, and stain with Hematoxylin and Eosin (H&E) to evaluate seminiferous tubule morphology and Leydig cell populations.

Conclusion

Enclomiphene citrate presents a distinct and advantageous mechanism for the treatment of secondary hypogonadism. By acting as an estrogen receptor antagonist at the hypothalamic and pituitary levels, it successfully interrupts the HPG axis's negative feedback loop, leading to increased endogenous production of LH, FSH, and testosterone. This "restoration" approach, as opposed to the "replacement" model of TRT, effectively normalizes serum testosterone while preserving, and in some cases enhancing, spermatogenesis. The quantitative data from clinical trials consistently support its efficacy and favorable profile concerning fertility. As such, enclomiphene represents a pivotal therapeutic option for hypogonadal men, particularly those for whom maintaining fertility is a priority.

References

In-Vitro Binding Affinity of Enclomiphene to Estrogen Receptor Subtypes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enclomiphene, the trans-isomer of clomiphene citrate, is a selective estrogen receptor modulator (SERM) that has garnered significant interest for its potential therapeutic applications, particularly in the treatment of secondary hypogonadism in men.[1] Unlike its cis-isomer, zuclomiphene, enclomiphene is primarily characterized by its estrogen antagonist properties.[1] A thorough understanding of its interaction with the two primary estrogen receptor (ER) subtypes, ER alpha (ERα) and ER beta (ERβ), at a molecular level is critical for elucidating its mechanism of action and for the development of next-generation SERMs with improved tissue selectivity and therapeutic profiles. This technical guide provides a comprehensive overview of the in-vitro studies on enclomiphene's binding affinity to ERα and ERβ, detailing experimental methodologies and presenting the available quantitative data.

Core Concepts: Estrogen Receptor Subtypes and Ligand Binding

Estrogen receptors, ERα and ERβ, are ligand-activated transcription factors that mediate the physiological effects of estrogens. While they share structural similarities, their tissue distribution and transcriptional activities can differ significantly, leading to distinct physiological responses upon ligand binding. The binding affinity of a compound for each ER subtype is a key determinant of its pharmacological profile, influencing whether it acts as an agonist, antagonist, or mixed agonist/antagonist in a particular tissue.

The affinity of a ligand for a receptor is typically quantified by its dissociation constant (Kd) or, in competitive binding assays, by its inhibitory constant (Ki) or the concentration at which it displaces 50% of a radiolabeled ligand (IC50). A lower Ki or IC50 value indicates a higher binding affinity.

Quantitative Binding Affinity Data

The publicly available quantitative data on the direct comparative binding affinity of enclomiphene and zuclomiphene to both ERα and ERβ is limited. The following tables summarize the currently accessible data from in-vitro studies.

Table 1: Binding Affinity of Enclomiphene Citrate for Estrogen Receptor Subtypes

| Compound | Estrogen Receptor Subtype | Binding Affinity (IC50) | Assay Type | Reference |

| Enclomiphene Citrate | ERα | 4.56 nM | Competitive Radioligand Binding Assay | [1] |

| Enclomiphene Citrate | ERβ | Data not available | - | [1] |

Table 2: Relative Binding Affinity of Clomiphene Isomers to Nuclear Estrogen Receptor (Subtype not Differentiated)

| Compound | Relative Binding Affinity (% of Estradiol) | Assay Type | Reference |

| Enclomiphene | 2% | Competitive Binding Assay | [2] |

| Zuclomiphene | < 0.5% | Competitive Binding Assay |

Note: The data in Table 2 does not differentiate between ERα and ERβ and should be interpreted with caution when assessing subtype selectivity.

Experimental Protocols

The determination of in-vitro binding affinity of compounds like enclomiphene to estrogen receptors is predominantly carried out using competitive radioligand binding assays.

Competitive Radioligand Binding Assay

This assay measures the ability of a test compound (e.g., enclomiphene) to compete with a radiolabeled ligand (typically [³H]-estradiol) for binding to a specific estrogen receptor subtype.

4.1.1 Materials and Reagents

-

Estrogen Receptors: Recombinant human ERα and ERβ proteins.

-

Radioligand: [³H]-17β-estradiol.

-

Test Compounds: Enclomiphene citrate, zuclomiphene citrate.

-

Reference Compound: 17β-estradiol (unlabeled).

-

Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing additives to stabilize the receptor and reduce non-specific binding.

-

Separation Medium: Hydroxyapatite slurry or glass fiber filters to separate bound from free radioligand.

-

Scintillation Cocktail: For quantification of radioactivity.

4.1.2 Experimental Workflow

The following diagram illustrates the general workflow of a competitive radioligand binding assay for determining the binding affinity of enclomiphene to ERα and ERβ.

4.1.3 Detailed Protocol Steps

-

Preparation of Reagents:

-

Prepare serial dilutions of the test compound (enclomiphene) and the unlabeled reference ligand (17β-estradiol) in the assay buffer.

-

Dilute the radioligand ([³H]-estradiol) in the assay buffer to a final concentration typically at or below its Kd for the receptors.

-

Dilute the recombinant ERα and ERβ proteins in the assay buffer to a concentration that yields a sufficient signal-to-noise ratio.

-

-

Assay Setup:

-

Total Binding: In appropriate tubes or wells, combine the assay buffer, a fixed concentration of the radioligand, and the receptor preparation.

-

Non-Specific Binding (NSB): In a separate set of tubes, combine the assay buffer, the radioligand, the receptor preparation, and a saturating concentration of the unlabeled reference ligand (17β-estradiol). This measures the amount of radioligand that binds to non-receptor components.

-

Competitive Binding: In a series of tubes, combine the assay buffer, the radioligand, the receptor preparation, and increasing concentrations of the test compound (enclomiphene).

-

-

Incubation: Incubate all tubes at a controlled temperature (e.g., 4°C) for a sufficient period to reach binding equilibrium.

-

Separation: Rapidly separate the receptor-bound radioligand from the free radioligand. Common methods include:

-

Filtration: Rapidly filtering the incubation mixture through glass fiber filters, which retain the receptor-ligand complexes.

-

Hydroxyapatite (HAP) Assay: Adding a slurry of HAP, which binds the receptor-ligand complexes, followed by centrifugation and washing.

-

-

Detection: Quantify the amount of radioactivity in the bound fraction using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. This is typically done using non-linear regression analysis.

-

The inhibitory constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Enclomiphene's Mechanism of Action: A Signaling Pathway Perspective

Enclomiphene's primary mechanism of action as an estrogen receptor antagonist involves blocking the negative feedback loop of estrogen on the hypothalamic-pituitary-gonadal (HPG) axis. This leads to an increase in the production of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn stimulates the testes to produce more testosterone.

The following diagram illustrates this signaling pathway.

Discussion and Future Directions

The available in-vitro data, although limited, suggests that enclomiphene is a potent antagonist at the ERα. However, the lack of comprehensive, comparative binding data for both enclomiphene and zuclomiphene at ERα and ERβ represents a significant knowledge gap. Future research should prioritize conducting head-to-head competitive binding assays using recombinant human ERα and ERβ to definitively characterize and compare the binding affinities and subtype selectivities of these two isomers. Such studies are essential for a more complete understanding of their individual pharmacological profiles and for informing the rational design of new SERMs with optimized therapeutic properties. Furthermore, functional assays that measure the agonistic or antagonistic activity of these compounds at each receptor subtype are crucial to complement the binding data and provide a more complete picture of their molecular pharmacology.

References

An In-depth Technical Guide to the Downstream Signaling Pathways Affected by Enclomiphene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enclomiphene is a non-steroidal, selective estrogen receptor modulator (SERM) and the (E)-stereoisomer of clomiphene citrate.[1] Unlike its corresponding (Z)-isomer, zuclomiphene, which exhibits more estrogenic properties, enclomiphene functions primarily as a potent estrogen receptor (ER) antagonist.[1] This antagonistic activity is the cornerstone of its mechanism of action, particularly in its application for treating secondary hypogonadism in men.[1][2] By selectively blocking estrogen receptors in the hypothalamus and pituitary gland, enclomiphene disrupts the negative feedback loop that estrogen normally exerts on the male reproductive axis.[3] This action initiates a cascade of downstream signaling events that restore endogenous testosterone production without suppressing the gonadotropic hormones necessary for spermatogenesis, offering a distinct advantage over traditional testosterone replacement therapy (TRT).

This technical guide provides a detailed examination of the downstream signaling pathways modulated by enclomiphene, presents quantitative data from clinical investigations, outlines key experimental protocols for studying its activity, and visualizes the core biological and experimental processes.

Core Mechanism of Action: Estrogen Receptor Antagonism

The primary molecular target of enclomiphene is the estrogen receptor, with its therapeutic effect derived from competitive antagonism. In the context of the male hypothalamic-pituitary-gonadal (HPG) axis, estradiol (the primary estrogen) acts as a critical negative regulator. It binds to estrogen receptors in the hypothalamus and pituitary gland, signaling them to reduce the output of gonadotropins, thereby downregulating testosterone synthesis.

Enclomiphene, by binding to these same receptors, prevents estradiol from exerting its inhibitory effects. This blockade is interpreted by the hypothalamus and pituitary as a state of low estrogen, which triggers a compensatory increase in gonadotropin-releasing hormone (GnRH), luteinizing hormone (LH), and follicle-stimulating hormone (FSH) secretion.

Primary Downstream Signaling Pathway: The Hypothalamic-Pituitary-Gonadal (HPG) Axis

The most significant downstream effect of enclomiphene is the stimulation of the HPG axis. The signaling cascade proceeds as follows:

-

Hypothalamus: Enclomiphene acts as an ER antagonist at the hypothalamic level, blocking the negative feedback from circulating estradiol. This disinhibition leads to an increased pulsatile release of Gonadotropin-Releasing Hormone (GnRH).

-

Anterior Pituitary: GnRH travels through the hypophyseal portal system to the anterior pituitary gland. It stimulates gonadotroph cells to synthesize and secrete two critical hormones: Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). Enclomiphene's antagonist action at the pituitary level further enhances this release.

-

Testes: LH and FSH travel through the bloodstream to the testes, where they stimulate two distinct cell populations:

-

LH acts on the Leydig cells, stimulating the steroidogenic pathway to increase the production and secretion of testosterone.

-

FSH primarily acts on the Sertoli cells within the seminiferous tubules, promoting spermatogenesis and the production of sperm.

-

The net result is a sustained increase in serum LH, FSH, and total testosterone levels, effectively restoring hormonal balance in men with secondary hypogonadism.

References

The Isomeric Purity of Enclomiphene: A Technical Guide to its Historical Development, Discovery, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enclomiphene, the (E)-isomer of clomiphene, has emerged as a significant therapeutic agent, distinct from its cis-isomer, zuclomiphene. This technical guide provides an in-depth exploration of the historical development and discovery of enclomiphene as a pure isomer. It details the experimental methodologies for its separation and characterization, presents quantitative data on its pharmacological properties, and elucidates its mechanism of action through detailed signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.

Historical Development and Discovery

The journey to isolating enclomiphene began with the clinical use of clomiphene citrate, a non-steroidal selective estrogen receptor modulator (SERM), for the treatment of ovulatory dysfunction.[1] Clomiphene citrate, first approved for clinical use in 1967, is a racemic mixture of two geometric isomers: enclomiphene ((E)-clomiphene) and zuclomiphene ((Z)-clomiphene).[1][2] Early research revealed that these isomers possess distinct pharmacological profiles. Enclomiphene acts primarily as an estrogen receptor antagonist, while zuclomiphene exhibits both estrogenic and anti-estrogenic properties.[1][3]

The recognition of these differing activities spurred the development of methods to separate and characterize the individual isomers. The initial goal was to understand the contribution of each isomer to the overall therapeutic effect and side-effect profile of clomiphene citrate. It was discovered that enclomiphene is the isomer primarily responsible for the desired anti-estrogenic effects that stimulate the hypothalamic-pituitary-gonadal (HPG) axis, leading to increased gonadotropin secretion and subsequent testosterone production in men. In contrast, the estrogenic activity of zuclomiphene was found to be associated with certain adverse effects. This understanding drove the pursuit of enclomiphene as a pure, single-isomer therapeutic agent.

Physicochemical and Pharmacokinetic Properties

The differential properties of enclomiphene and zuclomiphene are rooted in their stereochemistry, which influences their interaction with the estrogen receptor and their metabolic fate.

Receptor Binding Affinity

While comprehensive comparative studies providing specific Ki or IC50 values for both isomers at estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) are limited in publicly available literature, relative binding affinity studies have been conducted. One study reported the relative binding affinity of enclomiphene for the nuclear estrogen receptor (RE) as 2% of that of estradiol, while zuclomiphene's affinity was less than 0.5%. This suggests that enclomiphene is a more potent binder to the estrogen receptor than zuclomiphene.

Table 1: Relative Binding Affinities of Clomiphene Isomers for the Estrogen Receptor (RE)

| Compound | Relative Binding Affinity (%) (Estradiol = 100%) |

| Enclomiphene | 2 |

| Zuclomiphene | < 0.5 |

Data sourced from a study on MCF-7 human mammary carcinoma cells.

Pharmacokinetics

The pharmacokinetic profiles of enclomiphene and zuclomiphene differ significantly, particularly in their elimination half-lives.

Table 2: Pharmacokinetic Parameters of Enclomiphene and Zuclomiphene

| Parameter | Enclomiphene | Zuclomiphene |

| Elimination Half-life | ~10 hours | ~30 days |

| Metabolism | Primarily hepatic, via CYP2D6 and CYP3A4 | Primarily hepatic |

| Accumulation with Chronic Dosing | Minimal | Significant |

Data compiled from various pharmacokinetic studies.

The shorter half-life of enclomiphene leads to less accumulation in the body with chronic dosing compared to zuclomiphene, which has a prolonged half-life. This difference is a key factor in the development of enclomiphene as a monotherapy, as the accumulation of the more estrogenic zuclomiphene is thought to contribute to some of the adverse effects associated with clomiphene citrate.

Clinical Efficacy in Male Hypogonadism

Numerous clinical trials have investigated the efficacy of enclomiphene citrate in treating secondary male hypogonadism. A systematic review and meta-analysis of randomized controlled trials provides robust evidence of its effects on key hormones of the HPG axis.

Table 3: Summary of Hormonal Changes in Men with Secondary Hypogonadism Treated with Enclomiphene Citrate (Meta-analysis Data)

| Hormone | Mean Difference (MD) vs. Placebo | 95% Confidence Interval (CI) |

| Total Testosterone (ng/dL) | 273.76 | 191.87 - 355.66 |

| Luteinizing Hormone (LH) (IU/L) | 4.66 | 3.37 - 5.94 |

| Follicle-Stimulating Hormone (FSH) (IU/L) | 4.59 | 2.88 - 6.30 |

Data from a systematic review and meta-analysis of randomized controlled trials.

Table 4: Representative Data from a Clinical Trial of Enclomiphene Citrate in Men with Secondary Hypogonadism

| Treatment Group | Baseline Total Testosterone (ng/dL) | Post-treatment Total Testosterone (ng/dL) | Change in LH (IU/L) | Change in FSH (IU/L) |

| Enclomiphene Citrate (25 mg/day) | 250 ± 50 | 604 ± 160 | +4.5 ± 1.5 | +3.5 ± 1.2 |

| Placebo | 245 ± 55 | 230 ± 60 | -0.5 ± 1.0 | -0.3 ± 0.8 |

Values are presented as mean ± standard deviation. Data are illustrative and compiled from representative clinical trial findings.

Experimental Protocols

Synthesis of Isomerically Pure Enclomiphene Citrate

The synthesis of enclomiphene as a pure isomer can be achieved through stereospecific synthesis routes. A common approach involves the following key steps:

-

Starting Material: 1-{4-[2-(Diethylamino)ethoxy]phenyl}-1,2-diphenylethanol.

-

Dehydration: The starting material is dissolved in a suitable solvent (e.g., dichloromethane) and dehydrated using a mineral acid (e.g., HCl) to produce a 2-{4-[(Z)-1,2-diphenylvinyl]phenoxy}-N,N-diethylethanaminium salt.

-

Chlorination: The resulting salt is then chlorinated with a chlorinating agent (e.g., N-chlorosuccinimide) to form a mixture of (E)- and (Z)-clomiphene isomers.

-

Isomer Separation: The isomers are separated using chromatographic techniques (as detailed in Section 4.2).

-

Salt Formation: The purified enclomiphene free base is then reacted with citric acid in a suitable solvent (e.g., ethanol) to precipitate enclomiphene citrate. The precipitate is then filtered, washed, and dried.

A detailed workflow for the synthesis and purification is presented below.

Caption: Workflow for the Synthesis and Purification of Enclomiphene Citrate.

Separation of Enclomiphene and Zuclomiphene by Preparative High-Performance Liquid Chromatography (HPLC)

Objective: To isolate pure enclomiphene from a mixture of clomiphene isomers.

Instrumentation:

-

Preparative HPLC system with a UV detector

-

Column: C18 reversed-phase column (e.g., 250 mm x 21.2 mm, 5 µm particle size)

Mobile Phase:

-

A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA). A typical gradient might be from 30% to 70% acetonitrile over 30 minutes.

Procedure:

-

Sample Preparation: Dissolve the clomiphene isomer mixture in the initial mobile phase composition.

-

Injection: Inject a suitable volume of the sample onto the column.

-

Elution: Run the gradient elution program.

-

Detection: Monitor the eluent at a wavelength of approximately 292 nm.

-

Fraction Collection: Collect the fractions corresponding to the enclomiphene peak, which typically elutes before the zuclomiphene peak in reversed-phase chromatography.

-

Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm the purity of the isolated enclomiphene.

-

Solvent Removal: Evaporate the solvent from the pure fractions under reduced pressure to obtain the purified enclomiphene.

In Vitro Estrogen Receptor Binding Assay

Objective: To determine the binding affinity of enclomiphene for the estrogen receptor subtypes ERα and ERβ.

Principle: A competitive radioligand binding assay is used, where the test compound (enclomiphene) competes with a radiolabeled ligand (e.g., [³H]-estradiol) for binding to the estrogen receptor.

Materials:

-

Recombinant human ERα and ERβ proteins

-

[³H]-estradiol (radioligand)

-

Enclomiphene citrate (test compound)

-

Assay buffer (e.g., Tris-HCl with additives)

-

Scintillation cocktail and counter

Procedure:

-

Incubation: Incubate a fixed concentration of the estrogen receptor and [³H]-estradiol with varying concentrations of enclomiphene.

-

Separation: Separate the receptor-bound from the free radioligand using a method such as filtration through glass fiber filters.

-

Quantification: Quantify the amount of bound radioactivity using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding of [³H]-estradiol against the logarithm of the enclomiphene concentration to generate a competition curve.

-

IC50 Determination: Determine the IC50 value (the concentration of enclomiphene that inhibits 50% of the specific binding of the radioligand) from the competition curve using non-linear regression analysis.

-

Ki Calculation: Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mechanism of Action and Signaling Pathway